1-(2-chloro-5-nitrophenyl)-3,4-dihydroisoquinoline
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Description
1-(2-chloro-5-nitrophenyl)-3,4-dihydroisoquinoline is a compound of interest in organic chemistry, especially in the synthesis and study of heterocyclic compounds, which are central to the development of new materials, pharmaceuticals, and bioactive molecules. This compound, characterized by the presence of a nitrophenyl group and a dihydroisoquinoline moiety, has been explored for various chemical properties and biological activities.
Synthesis Analysis
The synthesis of compounds similar to 1-(2-chloro-5-nitrophenyl)-3,4-dihydroisoquinoline often involves regioselective cyclocondensation, as well as reactions with various reagents under controlled conditions to introduce or modify functional groups. For example, Sayed et al. (2022) described the synthesis and characterization of tetrahydroisoquinolines bearing a nitrophenyl group, highlighting the use of cyclocondensation and subsequent reactions to achieve the desired heterocyclic structures (Sayed et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds like 1-(2-chloro-5-nitrophenyl)-3,4-dihydroisoquinoline can be determined using spectroscopic methods and X-ray diffraction analysis. Bohórquez et al. (2013) used NMR, GC-MS, and X-ray diffraction techniques to characterize the structure of nitro regioisomers of tetrahydroquinoline, providing insights into the stereochemistry and molecular packing of such compounds (Bohórquez et al., 2013).
Chemical Reactions and Properties
The chemical behavior of 1-(2-chloro-5-nitrophenyl)-3,4-dihydroisoquinoline includes reactions that are characteristic of nitro compounds and heteroaromatics. This can involve electron transfer reactions, as demonstrated by Vanelle et al. (1994), who explored the reactivity of nitroisoquinolines in electron transfer processes (Vanelle et al., 1994).
Safety and Hazards
properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-3,4-dihydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-14-6-5-11(18(19)20)9-13(14)15-12-4-2-1-3-10(12)7-8-17-15/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXVFNQMNUUZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-nitrophenyl)-3,4-dihydroisoquinoline |
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